molecular formula C19H35N3O2 B5090500 (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine

(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine

Cat. No. B5090500
M. Wt: 337.5 g/mol
InChI Key: WJKHEBIFZPTMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine, also known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of the better-known drug, mescaline, and was first synthesized in the 1970s. TMA-2 has been studied for its potential therapeutic applications, as well as its effects on the central nervous system.

Mechanism of Action

(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine works by increasing the levels of certain neurotransmitters in the brain, particularly dopamine, norepinephrine, and serotonin. These neurotransmitters play a key role in regulating mood, emotions, and behavior. (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine also has an affinity for certain serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been shown to produce a range of effects on the central nervous system, including increased alertness, euphoria, and altered perceptions of time and space. It has also been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. These effects are similar to those produced by other amphetamine derivatives.

Advantages and Limitations for Lab Experiments

(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine is a controlled substance in many countries and requires special permits for use in research.

Future Directions

There are several potential future directions for research on (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its effects on the brain and how it interacts with neurotransmitter systems. Further research is also needed to determine the long-term effects of (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine use and its potential for abuse.

Synthesis Methods

The synthesis of (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with 3-(dimethylamino)propyl chloride to form (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine.

Scientific Research Applications

(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to have a similar mechanism of action to other amphetamine derivatives, such as MDMA and mescaline, which are known to have psychotherapeutic effects.

properties

IUPAC Name

N'-[(3,5-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O2/c1-20(2)9-7-11-22(12-8-10-21(3)4)16-17-13-18(23-5)15-19(14-17)24-6/h13-15H,7-12,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKHEBIFZPTMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3,5-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.